Purpurogallin (CAS 569-77-7) is a highly conjugated benzotropolone derivative, naturally occurring in oak galls and synthetically derived via the controlled oxidation of pyrogallol. In procurement and assay design, it is primarily valued for its potent, highly specific enzymatic inhibition profiles—particularly against xanthine oxidase (XO) and catechol-O-methyltransferase (COMT)—and its greater oxidative stability compared to simpler phenolic precursors . Unlike highly water-soluble but unstable simple phenols, purpurogallin offers reliable solubility in organic solvents like DMSO (up to 25 mg/mL) and DMF, allowing for stable stock solution preparation and consistent dosing in complex in vitro models .
Buyers often consider substituting purpurogallin with its cheaper precursor, pyrogallol, or broad-spectrum flavonoids like quercetin or silymarin. However, pyrogallol is highly unstable in aqueous buffers at physiological pH, rapidly autoxidizing and confounding assay reproducibility. Crucially, research demonstrates that pyrogallol's apparent xanthine oxidase inhibitory activity is actually dependent on its in situ conversion to purpurogallin [1]. Substituting purpurogallin with pyrogallol introduces severe baseline drift and uncontrolled variables tied to dissolved oxygen levels and buffer pH. Furthermore, standard flavonoids lack the specific benzotropolone core required for sub-micromolar binding affinity to the XO and COMT active sites, resulting in a 10- to 100-fold loss in target-specific inhibitory potency.
Purpurogallin demonstrates exceptional potency against xanthine oxidase, achieving an IC50 of 0.2 µM . In contrast, the standard clinical benchmark and common assay positive control, allopurinol, typically exhibits an IC50 of approximately 29.72 µM under similar cell-free assay conditions [1]. This represents a greater than 100-fold increase in inhibitory potency for purpurogallin.
| Evidence Dimension | Xanthine Oxidase (XO) Inhibition (IC50) |
| Target Compound Data | 0.2 µM |
| Comparator Or Baseline | Allopurinol (~29.72 µM) |
| Quantified Difference | >100-fold higher potency for Purpurogallin |
| Conditions | Cell-free enzymatic assay |
Allows researchers to establish ultra-low concentration positive controls in XO-inhibitor screening, minimizing off-target solvent effects.
Pyrogallol is frequently used as a low-cost antioxidant or inhibitor, but its efficacy against xanthine oxidase relies entirely on its autoxidation into purpurogallin [1]. Procuring purpurogallin directly provides immediate, stoichiometric inhibition (IC50 0.2 µM), whereas pyrogallol's activity is delayed and highly variable, depending on the specific oxygen tension and pH of the assay buffer to drive the conversion [1].
| Evidence Dimension | Mechanism of XO Inhibition |
| Target Compound Data | Direct, immediate target binding (stable active agent) |
| Comparator Or Baseline | Pyrogallol (requires uncontrolled in situ autoxidation to become active) |
| Quantified Difference | Eliminates the time-lag and variability of in situ precursor conversion |
| Conditions | Aqueous physiological buffers (pH ~7.4) |
Procuring the stable end-product directly eliminates severe assay variability caused by fluctuating dissolved oxygen and unpredictable precursor oxidation rates.
Purpurogallin is a highly potent mixed-type inhibitor of catechol-O-methyltransferase (COMT), particularly effective at blocking 2-hydroxy and 4-hydroxyestradiol methylation with an IC50 of 0.22–0.50 µM [1]. This sub-micromolar affinity is driven by the specific insertion of its benzotropolone ring into the COMT active site, a structural feature absent in simpler phenolic comparators which typically require much higher concentrations to achieve similar inhibition [1].
| Evidence Dimension | COMT Inhibition (Estradiol Methylation IC50) |
| Target Compound Data | 0.22 - 0.50 µM |
| Comparator Or Baseline | Standard simple phenols (>10 µM typical) |
| Quantified Difference | Sub-micromolar potency characteristic of the benzotropolone structural motif |
| Conditions | In vitro COMT enzymatic assay |
Provides a highly specific, high-affinity tool compound for researchers profiling hormone-dependent pathways and catecholamine metabolism.
In screens for modulators of the innate immune response, purpurogallin (identified as NCI35676) emerged as a highly potent inhibitor of the TLR1-TLR2 complex, demonstrating an IC50 of 2.45 ± 0.25 µM [1]. This provides a distinct advantage over broad-spectrum natural anti-inflammatories by offering targeted receptor-level modulation without generalized cytotoxicity at effective doses [1].
| Evidence Dimension | TLR1-TLR2 Complex Inhibition (IC50) |
| Target Compound Data | 2.45 ± 0.25 µM |
| Comparator Or Baseline | Broad-spectrum natural anti-inflammatories (non-specific mechanisms) |
| Quantified Difference | Highly specific low-micromolar receptor complex inhibition |
| Conditions | Macrophage cell lines / TLR activation assays |
Essential for specialized in vitro inflammation modeling requiring precise upstream blockade of Toll-like receptor dimerization.
Due to its 0.2 µM IC50, purpurogallin is a highly effective choice for establishing baseline inhibition in XO assays . It allows assay developers to use significantly lower concentrations than allopurinol, reducing solvent-induced artifacts and providing a cleaner readout for novel gout and hyperuricemia drug discovery.
Purpurogallin's sub-micromolar affinity for COMT makes it a critical procurement choice for laboratories studying estrogen metabolism and neurotransmitter degradation [1]. Its mixed-type inhibition profile offers precise control over methylation kinetics in cell-free and cellular models.
In long-term in vitro studies where pyrogallol would rapidly degrade or cause variable baseline drift via autoxidation, procuring purpurogallin directly ensures stable, reproducible dosing [2]. This is especially critical in redox-sensitive cell culture environments.
With an IC50 of 2.45 µM against the TLR1-TLR2 complex, purpurogallin is highly suited for immunology research focused on receptor dimerization [3]. It provides a reliable chemical probe for dissecting NF-κB activation pathways without the confounding broad-spectrum toxicity of crude plant extracts.